molecular formula C17H18ClFN2O3 B2597803 1-(5-Chloro-2-methoxyphenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea CAS No. 1797183-58-4

1-(5-Chloro-2-methoxyphenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea

Cat. No. B2597803
CAS RN: 1797183-58-4
M. Wt: 352.79
InChI Key: XFXHKYUMHOMWOM-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling pathways.

Scientific Research Applications

Medicinal Chemistry Applications

Urea derivatives, including those similar to the queried compound, have shown significant potential in medicinal chemistry. For instance, studies on 5-Aryluracils as potent GnRH antagonists have revealed that modifications to the aryl and urea moieties can result in compounds with high binding affinity to human GnRH receptors, indicating potential for therapeutic applications in hormone-related conditions (L. Zhao et al., 2008). Additionally, N,N'-diarylureas have been identified as activators of eIF2α kinase, suggesting their role in inhibiting cancer cell proliferation through modulation of translation initiation (S. Denoyelle et al., 2012).

Environmental Science Applications

In environmental science, the degradation and photodegradation of urea derivatives, such as substituted urea herbicides, have been extensively studied to understand their persistence and breakdown in soil and water environments. Investigations into the photodegradation and hydrolysis of selected substituted urea and organophosphate pesticides in water have provided insights into the environmental fate of these compounds, which is crucial for assessing their ecological impact and for developing strategies for pollution control (G. Gatidou & E. Iatrou, 2011).

Material Science Applications

Urea derivatives have also found applications in material science, particularly in the development of nonlinear optical (NLO) materials. Studies on bis-chalcone derivatives doped in polymer matrices have reported significant enhancements in SHG conversion efficiencies, indicating the potential of urea derivatives in the fabrication of optical devices (S. Shettigar et al., 2006).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O3/c1-23-15-7-6-12(18)9-14(15)21-17(22)20-10-16(24-2)11-4-3-5-13(19)8-11/h3-9,16H,10H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXHKYUMHOMWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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